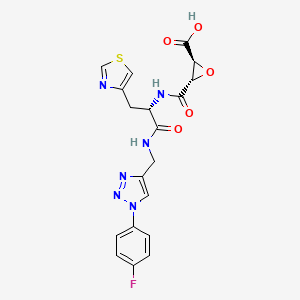
NYC-488, Calpain Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
NYC-488, Calpain Inhibitor is a useful research compound. Its molecular formula is C19H17FN6O5S and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
NYC-488 is a novel calpain inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This article delves into the biological activity of NYC-488, examining its mechanisms, efficacy, and implications for treatment.
Overview of Calpains
Calpains are calcium-dependent cysteine proteases implicated in various cellular processes, including apoptosis, cell cycle regulation, and synaptic plasticity. There are two primary isoforms: calpain I and calpain II , both of which have been linked to neurodegenerative conditions such as Alzheimer's disease (AD) and Huntington's disease (HD) due to their roles in protein cleavage and cellular signaling pathways .
NYC-488 acts by selectively inhibiting calpain activity, thereby preventing the proteolytic cleavage of key proteins associated with neurodegeneration. This inhibition is crucial for maintaining synaptic function and protecting neuronal integrity against calcium overload and excitotoxicity.
Key Mechanisms:
- Prevention of Protein Cleavage: NYC-488 inhibits the cleavage of proteins involved in memory and learning processes, such as DARPP-32 and CREB .
- Reduction of Amyloid-Beta Toxicity: By inhibiting calpain-mediated pathways, NYC-488 may mitigate the toxic effects of amyloid-beta peptides associated with AD .
Efficacy in Research Studies
Recent studies have highlighted the efficacy of NYC-488 in various experimental models:
- Zebrafish Model of Spinocerebellar Ataxia Type 3 (SCA3):
-
Neurodegenerative Disease Models:
- In transgenic mouse models of AD, NYC-488 demonstrated improved synaptic transmission and memory performance by restoring normal signaling pathways disrupted by calpain overactivation .
- The compound showed protective effects against neuronal death induced by excitotoxic stimuli, highlighting its potential as a neuroprotective agent .
Comparative Efficacy with Other Calpain Inhibitors
The following table summarizes the comparative efficacy of NYC-488 with other known calpain inhibitors:
Case Studies
Case Study 1: Alzheimer's Disease
In a study involving APP/PS1 transgenic mice, administration of NYC-488 resulted in a significant improvement in spatial-working memory tasks compared to untreated controls. The treatment group exhibited enhanced synaptic function and reduced levels of amyloid-beta plaques .
Case Study 2: Huntington's Disease
Research demonstrated that NYC-488 could mitigate mitochondrial dysfunction in HD models by inhibiting calpain-mediated degradation pathways. This resulted in improved neuronal survival rates and motor function .
Eigenschaften
IUPAC Name |
(2S,3S)-3-[[(2S)-1-[[1-(4-fluorophenyl)triazol-4-yl]methylamino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O5S/c20-10-1-3-13(4-2-10)26-7-12(24-25-26)6-21-17(27)14(5-11-8-32-9-22-11)23-18(28)15-16(31-15)19(29)30/h1-4,7-9,14-16H,5-6H2,(H,21,27)(H,23,28)(H,29,30)/t14-,15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWMYOJQVHCYRC-JYJNAYRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CNC(=O)C(CC3=CSC=N3)NC(=O)C4C(O4)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CNC(=O)[C@H](CC3=CSC=N3)NC(=O)[C@@H]4[C@H](O4)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














